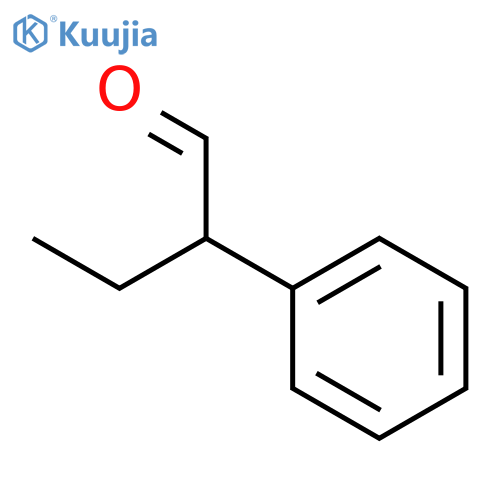

Cas no 2439-43-2 (2-phenylbutanal)

2-phenylbutanal 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde, a-ethyl-

- 2-Phenylbutyraldehyde DISCONTINUED

- 2-phenylbutanal

- 2-Phenylbutyraldehyd

- 2-PHENYLBUTYRALDEHYDE

- 2-Phenylbutyraldehyde DISCONTINUED

- 2-phenyl butyric anhydride

- A-Ethylbenzeneacetaldehyde

- Benzeneacetaldehyde,a-ethyl

- PHENYLBUTANAL

- phenylbutyraldehyde

- EN300-71561

- AKOS012299109

- 2439-43-2

- NSC-37492

- 2-Phenylbutanal #

- F1913-0615

- F83353

- FT-0673734

- NSC37492

- CS-0258837

- DTXSID00284500

- SCHEMBL218804

- Benzeneacetaldehyde, .alpha.-ethyl-

- DIBSCKQIZZVKMG-UHFFFAOYSA-N

- J-015492

- Z1079132778

- DB-240411

-

- インチ: InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

- InChIKey: DIBSCKQIZZVKMG-UHFFFAOYSA-N

- ほほえんだ: CCC(C1C=CC=CC=1)C=O

計算された属性

- せいみつぶんしりょう: 148.08900

- どういたいしつりょう: 148.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- PSA: 17.07000

- LogP: 2.37910

2-phenylbutanal セキュリティ情報

2-phenylbutanal 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-phenylbutanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-71561-5.0g |

2-phenylbutanal |

2439-43-2 | 95.0% | 5.0g |

$1132.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3599-100MG |

2-phenylbutanal |

2439-43-2 | 95% | 100MG |

¥ 917.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3599-5G |

2-phenylbutanal |

2439-43-2 | 95% | 5g |

¥ 7,425.00 | 2023-04-06 | |

| Enamine | EN300-71561-0.05g |

2-phenylbutanal |

2439-43-2 | 95.0% | 0.05g |

$71.0 | 2025-03-21 | |

| Life Chemicals | F1913-0615-10g |

2-phenylbutanal |

2439-43-2 | 95%+ | 10g |

$1756.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-206482-100 mg |

2-Phenylbutyraldehyde, |

2439-43-2 | 100MG |

¥3,234.00 | 2023-07-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3599-1G |

2-phenylbutanal |

2439-43-2 | 95% | 1g |

¥ 2,475.00 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1329507-1g |

2-Phenylbutanal |

2439-43-2 | 98% | 1g |

¥3150 | 2023-04-14 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-206482-100mg |

2-Phenylbutyraldehyde, |

2439-43-2 | 100mg |

¥3234.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3599-100mg |

2-phenylbutanal |

2439-43-2 | 95% | 100mg |

¥673.0 | 2024-04-21 |

2-phenylbutanal 関連文献

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

2-phenylbutanalに関する追加情報

2-Phenylbutanal (CAS No. 2439-43-2): A Comprehensive Overview

2-Phenylbutanal (CAS No. 2439-43-2) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This aldehyde, also known as phenylbutyraldehyde, is characterized by its distinct aromatic and aliphatic structure, making it a valuable intermediate in the synthesis of various compounds. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, applications, and recent research developments surrounding 2-phenylbutanal.

Chemical Properties and Structure

2-Phenylbutanal is an organic compound with the molecular formula C10H10O. It consists of a four-carbon chain with a phenyl group attached to the second carbon and an aldehyde group at the terminal end. The presence of the phenyl group imparts aromatic character to the molecule, while the aldehyde group makes it highly reactive. The compound has a molecular weight of 150.18 g/mol and a boiling point of approximately 176°C. It is a colorless liquid with a characteristic odor and is soluble in ethanol and other organic solvents.

Synthesis Methods

The synthesis of 2-phenylbutanal can be achieved through several routes, each with its own advantages and limitations. One common method involves the oxidation of 2-phenylbutanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another approach is the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with an appropriate ketone or aldehyde to form 2-phenylbutanal. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as using heterogeneous catalysts and mild reaction conditions to minimize waste and energy consumption.

Applications in Chemistry and Biology

2-Phenylbutanal finds extensive use as an intermediate in organic synthesis due to its reactivity and structural versatility. It is commonly employed in the preparation of fragrances, flavors, and pharmaceuticals. In the fragrance industry, 2-phenylbutanal contributes to the creation of floral and fruity scents, making it a valuable component in perfumes and personal care products. In pharmaceutical research, 2-phenylbutanal serves as a building block for the synthesis of various drugs, including anti-inflammatory agents and antiviral compounds.

Biological Activity and Toxicity

The biological activity of 2-phenylbutanal has been the subject of numerous studies. Research has shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy. However, its use must be carefully controlled due to potential side effects and toxicity concerns. Studies have also explored its effects on cellular metabolism and signaling pathways, providing insights into its mechanisms of action.

Recent Research Developments

In recent years, significant advancements have been made in understanding the properties and applications of 2-phenylbutanal. For instance, a study published in the *Journal of Medicinal Chemistry* reported the synthesis of novel derivatives of 2-phenylbutanal with enhanced anti-inflammatory activity. These derivatives showed improved efficacy in animal models of inflammation without significant toxicity. Another study in *Organic Letters* described a novel catalytic method for the selective oxidation of 2-phenylbutanol to 2-phenylbutanal, which offers higher yields and reduced environmental impact compared to traditional methods.

Conclusion

2-Phenylbutanal (CAS No. 2439-43-2) is a multifaceted compound with a rich history in chemical research and industrial applications. Its unique structure and reactivity make it an essential intermediate in various synthetic processes, from fragrance production to drug development. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in both academic and industrial settings.

2439-43-2 (2-phenylbutanal) 関連製品

- 80-54-6(3-(4-tert-butylphenyl)-2-methylpropanal)

- 5910-25-8(3-Phenyl-2,4-pentanedione)

- 125109-85-5(FlorhydralR)

- 1198-34-1(2-phenylcyclopentan-1-one)

- 103-95-7(Cyclamen aldehyde)

- 1444-65-1(2-phenylcyclohexan-1-one)

- 21573-69-3(1-phenylcyclopentane-1-carbaldehyde)

- 38861-78-8(4-Isobutylacetophenone)

- 16251-77-7(3-phenylbutanal)

- 14996-78-2(2-phenylcycloheptan-1-one)